molecular formula C12H8F2N2O B1496170 3,5-Difluoro-4-(phenyldiazenyl)phenol CAS No. 663602-53-7

3,5-Difluoro-4-(phenyldiazenyl)phenol

Cat. No. B1496170
CAS RN: 663602-53-7
M. Wt: 234.2 g/mol
InChI Key: QCERIHYOBHOMHJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(phenyldiazenyl)phenol, also known as 3,5-DIFLUORO-4-(PHENYLAZO)PHENOL, is a special chemical . It has a molecular formula of C12H8F2N2O and a molecular weight of 234.2 .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-(phenyldiazenyl)phenol consists of 12 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact 3D structure is not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving 3,5-Difluoro-4-(phenyldiazenyl)phenol are not explicitly mentioned in the search results. More detailed information might be available in specialized chemical databases or scientific literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoro-4-(phenyldiazenyl)phenol are not fully detailed in the search results. The molecular weight is given as 234.2 , but other properties such as melting point, boiling point, and density are not provided .

Scientific Research Applications

Fluorescent pH Probes

3,5-Difluoro-4-(phenyldiazenyl)phenol derivatives have been explored as fluorescent pH probes. In a study involving BODIPY dyes with phenolic subunits, it was found that these compounds exhibit significant fluorescent enhancement in acidic solutions, demonstrating their potential as pH sensors excitable with visible light (Baruah et al., 2005).

Azo Compounds in Cancer Research

Azo phenols, including derivatives of 3,5-Difluoro-4-(phenyldiazenyl)phenol, have been synthesized and used in molecular docking to predict binding with cancer receptors. Potentiometric studies of these azo compounds have also been conducted to understand their interactions with various metal ions, which could have implications in cancer research (El‐Bindary et al., 2015).

Antibacterial Properties

The antibacterial properties of 3,5-Difluoro-4-(phenyldiazenyl)phenol derivatives have been investigated. Research shows that these compounds exhibit considerable inhibition against bacteria like Staphylococcus aureus and Bacillus cereus, indicating their potential as antibacterial agents (Kakanejadifard et al., 2013).

Applications in Material Science

Studies have also delved into the use of these compounds in material science, particularly in the creation of azomethine dyes for optoelectronic applications. These compounds have shown promise in developing polarizing films for the visible spectrum and exhibit interesting thermal conductivity properties (Shahab et al., 2017).

Safety And Hazards

The safety and hazards associated with 3,5-Difluoro-4-(phenyldiazenyl)phenol are not explicitly mentioned in the search results. It’s crucial to handle all chemicals with appropriate safety measures, including wearing protective clothing and following proper storage guidelines .

properties

IUPAC Name

3,5-difluoro-4-phenyldiazenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O/c13-10-6-9(17)7-11(14)12(10)16-15-8-4-2-1-3-5-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCERIHYOBHOMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456963
Record name 3,5-DIFLUORO-4-(PHENYLDIAZENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(phenyldiazenyl)phenol

CAS RN

663602-53-7
Record name 3,5-Difluoro-4-(2-phenyldiazenyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663602-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-DIFLUORO-4-(PHENYLDIAZENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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